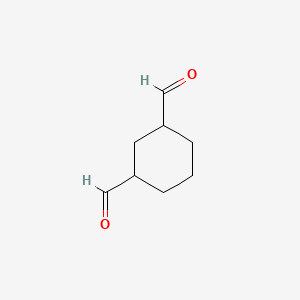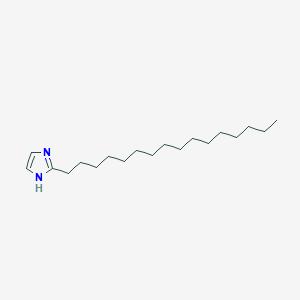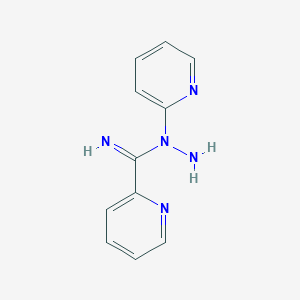
N-(Pyridin-2-yl)pyridine-2-carboximidohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Pyridin-2-yl)pyridine-2-carboximidohydrazide: is an organic compound that features a pyridine ring substituted at the 2-position with a carboximidohydrazide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Pyridin-2-yl)pyridine-2-carboximidohydrazide typically involves the reaction of pyridine-2-carboxaldehyde with hydrazine derivatives. One common method involves the condensation of pyridine-2-carboxaldehyde with hydrazine hydrate under reflux conditions to yield the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: N-(Pyridin-2-yl)pyridine-2-carboximidohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the hydrazide group.
Substitution: Substituted pyridine derivatives with different functional groups replacing the hydrazide group.
Aplicaciones Científicas De Investigación
Chemistry: N-(Pyridin-2-yl)pyridine-2-carboximidohydrazide is used as a building block in organic synthesis. It can be employed in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry .
Biology: The compound has potential applications in biological research due to its ability to interact with various biomolecules. It can be used in the design of enzyme inhibitors and as a probe for studying biological pathways.
Medicine: In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. It may exhibit antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development .
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts and sensors. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mecanismo De Acción
The mechanism of action of N-(Pyridin-2-yl)pyridine-2-carboximidohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of biological molecules. The specific pathways involved depend on the target and the context of its application .
Comparación Con Compuestos Similares
N-(Pyridin-3-yl)pyridine-2-carboxamide: This compound has a similar structure but with a carboxamide group instead of a carboximidohydrazide group.
N-(Pyridin-2-yl)pyridin-2-amine:
Uniqueness: N-(Pyridin-2-yl)pyridine-2-carboximidohydrazide is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. The presence of the carboximidohydrazide group allows for unique interactions with biomolecules and metal ions, making it a versatile compound for various applications.
Propiedades
Número CAS |
53995-50-9 |
|---|---|
Fórmula molecular |
C11H11N5 |
Peso molecular |
213.24 g/mol |
Nombre IUPAC |
N-amino-N-pyridin-2-ylpyridine-2-carboximidamide |
InChI |
InChI=1S/C11H11N5/c12-11(9-5-1-3-7-14-9)16(13)10-6-2-4-8-15-10/h1-8,12H,13H2 |
Clave InChI |
QRBAYLQQZCKFLR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C(=N)N(C2=CC=CC=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diazene, (2,4-dinitrophenyl)(3-methylbenzo[b]thien-2-yl)-](/img/structure/B14632417.png)
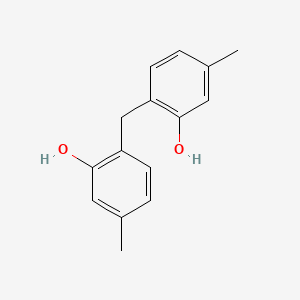
![4-Pentylphenyl 2-chloro-4-[(4-propylbenzoyl)oxy]benzoate](/img/structure/B14632420.png)
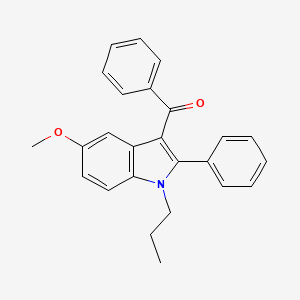

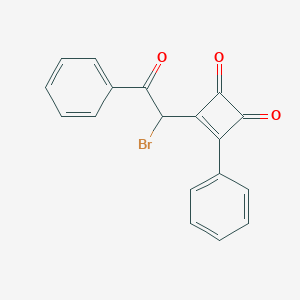

![(4H-Furo[3,2-b]indol-2-yl)(phenyl)methanone](/img/structure/B14632452.png)
